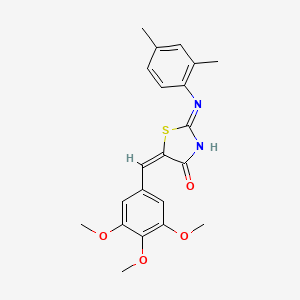

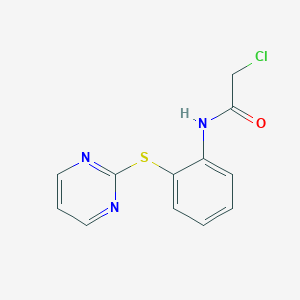

![molecular formula C10H9F3O2S B2553133 2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid CAS No. 1343705-05-4](/img/structure/B2553133.png)

2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves catalytic processes and reactions with nucleophiles. For instance, trifluoromethanesulfonic acid is used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of the compound by substituting appropriate reactants . Additionally, sulfuric acid derivatives have been used as recyclable catalysts for condensation reactions, which might be relevant for synthesizing similar acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various spectroscopic methods and X-ray diffraction. For example, the crystal structure of [4-(methylsulfanyl)phenyl]acetic acid provides insights into the geometric parameters and molecular packing, which could be similar to the target compound due to the presence of the sulfanyl group and the phenylacetic acid moiety . The importance of the stereochemically active lone electron pair in lead complexes of sulfanylpropenoic acids also offers a perspective on how such electron pairs might influence the structure of sulfanyl-containing compounds .

Chemical Reactions Analysis

The reactivity of sulfanyl groups in the presence of other functional groups has been studied. Phenylmercury(II) acetate reacts with sulfanylpropenoic acids to form compounds with a distorted T-environment around the mercury atom . This indicates that the sulfanyl group can participate in complex formation with heavy metals, which might be relevant for the compound . Moreover, the double Michael addition-aldol reaction of a sulfanyl-acetic acid derivative with chalcones suggests that the sulfanyl group can be involved in consecutive C-C bond-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from their synthesis and molecular structure. The crystallization behavior and hydrogen bonding patterns observed in the crystal structure of [4-(methylsulfanyl)phenyl]acetic acid suggest that the target compound may also exhibit specific solid-state properties such as hydrogen bonding motifs and molecular packing . The reactivity of the sulfanyl group in various chemical reactions also implies that the compound may have certain chemical properties, such as the ability to act as a nucleophile or to participate in complexation reactions .

Scientific Research Applications

Synthesis and Biological Activity

Sulfur- and nitrogen-containing compounds, including thiourea and acetophenone derivatives, exhibit significant biological activities, which can be leveraged in drug development. For instance, derivatives synthesized from phenylthiourea, acetylacetone, and formaldehyde in the presence of trifluoroacetic acid showed antioxidant effects and the ability to stabilize biological membranes. Such compounds are promising for creating new pharmaceuticals due to their physiological properties and effects on mitochondrial membrane potential (Farzaliyev et al., 2020).

Catalysis and Material Science

In material science, sulfur-containing organometallic compounds are explored for their catalytic and electronic properties. Sulfonation of metal-organic frameworks (MOFs) introduces Broensted acid sites, making these materials potential catalysts for esterification reactions and proton conductors. Such modifications enhance the MOFs' utility in acid catalysis and proton conductivity, opening avenues for their application in energy conversion and storage devices (Goesten et al., 2011).

Drug Synthesis and Pharmacology

The synthesis of new compounds containing sulfur atoms for antimicrobial activities demonstrates the potential of these molecules in medicinal chemistry. For example, pyrazole derivatives synthesized from chalcones and thiosemicarbazide show antimicrobial activity against various pathogens, indicating their usefulness in developing new antimicrobial agents (Demirbas et al., 2004). Similarly, the creation of sulfur-containing compounds through nucleophilic substitution reactions has yielded molecules with significant biological activity, further emphasizing the role of sulfur in drug discovery and development (Lan-sun, 2010).

Safety And Hazards

properties

IUPAC Name |

2-[4-(2,2,2-trifluoroethylsulfanyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGIDCUCFVATDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)SCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

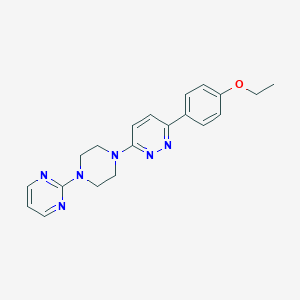

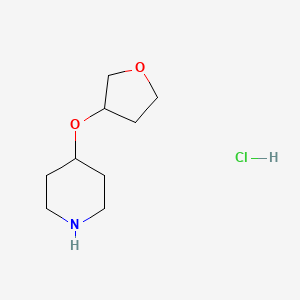

![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)

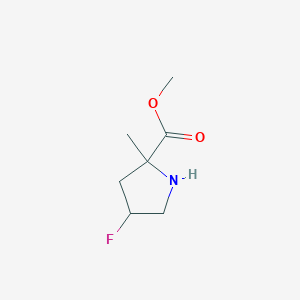

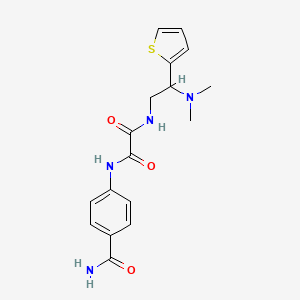

![3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2553058.png)

![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![(1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B2553062.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)

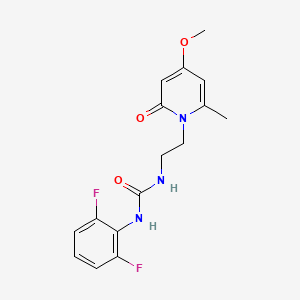

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone](/img/structure/B2553070.png)